molecular formula C19H23N3O2S B2714824 N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897461-51-7

N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B2714824
CAS No.: 897461-51-7
M. Wt: 357.47
InChI Key: AMHKJLZSDZVTEE-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a synthetic small molecule featuring an imidazo[2,1-b]thiazole scaffold, a heterocyclic structure of significant interest in medicinal chemistry and oncology research . This core scaffold is found in various bioactive compounds and is the subject of investigations for developing novel therapeutic agents . While the specific biological data for this exact compound is not fully detailed in the literature, research on closely related analogues provides strong insight into its potential research value. Compounds based on the imidazo[2,1-b]thiazole architecture have been designed and evaluated as potential epidermal growth factor receptor (EGFR) inhibitors . EGFR is a well-validated target in cancer therapy, as its over-expression plays a critical role in cell proliferation, anti-apoptosis, and angiogenesis in various malignancies . Molecular docking studies suggest that such derivatives can bind effectively to the EGFR kinase domain, mimicking interactions of known inhibitors like gefitinib . Furthermore, structurally similar acetamide derivatives incorporating the imidazo[2,1-b]thiazole core have demonstrated potent and selective cytotoxic activity in vitro against specific human cancer cell lines, such as MDA-MB-231, with some compounds showing promisingly low toxicity toward normal cell lines . This suggests a potential research application for this class of compounds in studying selective anti-proliferative pathways. Researchers can leverage this compound as a key intermediate or lead structure in hit-to-lead optimization campaigns, particularly in programs focused on kinase inhibition and anticancer drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-butan-2-yl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-4-13(3)20-18(23)10-15-12-25-19-21-17(11-22(15)19)14-6-8-16(9-7-14)24-5-2/h6-9,11-13H,4-5,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHKJLZSDZVTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a complex organic compound belonging to the imidazo[2,1-b]thiazole family. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Imidazo[2,1-b]thiazole Core : This involves cyclization reactions starting from thioamide and imidazole derivatives.
  • Substitution Reactions : The introduction of the sec-butyl and ethoxy groups occurs through nucleophilic substitution methods.
  • Final Acetamide Formation : The final product is obtained by acylation with acetic anhydride or similar reagents.

Antitumor Activity

Research indicates that compounds within the imidazo[2,1-b]thiazole class exhibit significant antitumor properties. For instance:

  • IC50 Values : Studies have reported IC50 values in the range of 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting potent cytotoxic activity .
  • Mechanism of Action : The mechanism involves inhibition of specific kinases associated with cancer proliferation. Molecular docking studies have shown that these compounds can effectively bind to active sites on target proteins, disrupting their function .

Metabolic Effects

This compound has also been evaluated for its metabolic effects:

  • SIRT1 Activation : Some derivatives in this class have been identified as activators of SIRT1, a key regulator in metabolic pathways . This activation can lead to improved insulin sensitivity and potential benefits in treating metabolic disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureEffect on Activity
Ethoxy GroupEnhances lipophilicity and binding affinity to target proteins
Imidazo[2,1-b]thiazole CoreEssential for cytotoxicity; interactions with kinases
Sec-butyl GroupModulates pharmacokinetics and bioavailability

Research has shown that modifications to the phenyl ring or the acetamide group can significantly alter the potency and selectivity of these compounds against various cancer cell lines .

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • In Vitro Studies : A study tested a series of imidazo[2,1-b]thiazole derivatives against the NCI-60 cancer cell line panel, revealing promising results for compounds structurally related to this compound .
  • Animal Models : In vivo studies demonstrated that certain derivatives exhibited significant tumor reduction in melanoma models, further supporting their potential as therapeutic agents .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiazole and imidazole, including N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide, exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

CompoundCell Line TestedIC50 Value (µM)Reference
Compound AU251 (glioblastoma)23.30 ± 0.35
Compound BA549 (lung adenocarcinoma)>1000
This compoundMCF-7 (breast cancer)TBDCurrent Study

The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances the anticancer activity of these compounds.

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant effects. A study demonstrated that thiazole-linked compounds exhibited significant protection in picrotoxin-induced seizure models. The SAR indicated that specific substitutions on the phenyl ring could enhance efficacy:

CompoundModel TestedMedian Effective Dose (mg/kg)Reference
Compound CElectroshock Seizure Test24.38
This compoundTBDCurrent Study

Antimicrobial Activity

In addition to anticancer and anticonvulsant properties, compounds similar to this compound have shown antimicrobial activity against various bacterial strains. The design and synthesis of thiazole derivatives have led to compounds with selective antibacterial properties:

CompoundTarget BacteriaActivity LevelReference
Compound DE. coliModerate Inhibition
This compoundTBDCurrent Study

Synthesis and Evaluation

A comprehensive study on the synthesis of thiazole derivatives involved reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with various mercapto derivatives. The resulting compounds were tested against NIH/3T3 mouse embryoblast cells and showed promising anticancer activity, which supports further exploration of this compound in clinical settings.

Clinical Implications

The potential clinical applications of this compound are vast. Its dual action as an anticancer and anticonvulsant agent positions it as a candidate for further research in combination therapies for patients suffering from both cancer and seizure disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Comparisons

  • Antitumor Activity :

    • Compounds with 4-chlorophenyl (5l) or 4-bromophenyl (3c) groups show potent cytotoxicity, whereas 4-ethoxyphenyl analogs (hypothetically) may balance lipophilicity and metabolic stability for improved pharmacokinetics .
    • Pyridinyl-acetamide derivatives (e.g., 5l) demonstrate selectivity for cancer cell lines (e.g., MDA-MB-231 over HepG2), suggesting substituent-dependent targeting .
  • Kinase Inhibition: Benzoimidazo[2,1-b]thiazoles (D04, D08) inhibit EGFR with IC50 values <10 µM, outperforming non-fused imidazo[2,1-b]thiazoles, likely due to enhanced planar rigidity .
  • Antibacterial Activity :

    • 1,3,4-Thiadiazole hybrids (e.g., 4a-k) exhibit broad-spectrum antibacterial activity, though imidazo[2,1-b]thiazoles with bulky substituents (e.g., sec-butyl) may face reduced penetration .

Key Differentiators of the Target Compound

  • The 4-ethoxyphenyl substituent could offer a balance between electronic effects (moderate electron donation) and steric bulk, optimizing receptor binding compared to 4-methoxy or 4-bromo analogs .

Q & A

Q. Answer :

  • HPLC-PDA : Use C18 columns (e.g., Agilent Zorbax) with acetonitrile/water gradients; aim for ≥95% purity .
  • Stability Testing : Incubate compounds in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>150°C ensures stability during storage) .

Advanced: What strategies address low aqueous solubility in imidazo[2,1-b]thiazole derivatives?

Q. Answer :

  • Salt Formation : Convert free bases to hydrochloride or mesylate salts (e.g., increased solubility of morpholine-substituted analogs by 10-fold) .
  • Nanoparticle Formulation : Use PLGA nanoparticles or liposomes (particle size <200 nm via DLS) to enhance bioavailability .
  • Prodrug Design : Introduce phosphate esters or PEGylated side chains cleaved in vivo .

Basic: How are SAR studies structured for imidazo[2,1-b]thiazole derivatives?

Q. Answer :

  • Core Modifications : Compare imidazo[2,1-b]thiazole with benzo-fused analogs (e.g., benzo[4,5]imidazo[2,1-b]thiazole) for enhanced π-π stacking .
  • Substituent Variation : Test alkyl (sec-butyl), aryl (4-ethoxyphenyl), and heteroaryl groups at the 3-position .
  • Bioisosteric Replacement : Replace acetamide with thioamide or sulfonamide to modulate electronic effects .

Advanced: What mechanistic insights explain the anthelmintic activity of related compounds?

Q. Answer :

  • Paralysis Induction : 2-Arenesulfonyl derivatives (e.g., compound 40a) disrupt microtubule polymerization in Parhaerima postuma worms, causing paralysis (death at 58 min vs. 65 min for piperazine citrate) .
  • Ion Channel Modulation : Imidazo[2,1-b]thiazoles may inhibit glutamate-gated chloride channels (GluCls) in nematodes, validated via patch-clamp electrophysiology .

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